molecular formula C7H6F3NS B13002811 2-Methyl-3-((trifluoromethyl)thio)pyridine

2-Methyl-3-((trifluoromethyl)thio)pyridine

Cat. No.: B13002811
M. Wt: 193.19 g/mol
InChI Key: KIDMSUFCSFBOLH-UHFFFAOYSA-N
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Description

2-Methyl-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((trifluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with trifluoromethylthiolating agents under specific conditions. For example, the use of trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Methyl-3-((trifluoromethyl)thio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-((trifluoromethyl)thio)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both a methyl group and a trifluoromethylthio group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

2-methyl-3-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3

InChI Key

KIDMSUFCSFBOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)SC(F)(F)F

Origin of Product

United States

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